N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-fluorobenzylamine, thiophene derivatives, and pyrimidine intermediates. Common synthetic steps could involve:
Nucleophilic substitution: reactions to introduce the benzylamine group.
Cyclization: reactions to form the thieno[3,2-d]pyrimidine core.
Amidation: reactions to attach the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the nitro groups or other reducible functionalities.
Substitution: Halogen atoms (chlorine, fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for treating various diseases.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: As a building block for creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- N-(4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Uniqueness
The presence of both chlorine and fluorine atoms in the benzyl group of N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide might confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, compared to similar compounds lacking these substituents.
Properties
Molecular Formula |
C21H17ClFN3O3S2 |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H17ClFN3O3S2/c22-15-10-13(3-4-16(15)23)11-24-18(27)12-26-17-6-9-31-19(17)20(28)25(21(26)29)7-5-14-2-1-8-30-14/h1-4,6,8-10H,5,7,11-12H2,(H,24,27) |
InChI Key |
ZXMGLQYLNTWLEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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